
4-Cloro-2,6-diisopropilpirimidina
Descripción general
Descripción
4-Chloro-2,6-bis(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
4-Chloro-2,6-bis(propan-2-yl)pyrimidine has several scientific research applications:
Pharmaceuticals: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides due to its potential biological activity.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
The safety data sheet for 4-Chloro-2,6-diaminopyrimidine, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
4-Chloro-2,6-diisopropylpyrimidine is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (snar) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biochemical processes, including dna and rna synthesis .
Result of Action
Pyrimidines and their derivatives are known to have a range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities .
Métodos De Preparación
The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine typically involves the chlorination of 2,6-diisopropylpyrimidine. One common method includes the reaction of 2,6-diisopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the mixture is heated to reflux to ensure complete chlorination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
4-Chloro-2,6-bis(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: While specific oxidation and reduction reactions of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine are less documented, pyrimidine derivatives generally undergo these reactions under appropriate conditions.
Comparación Con Compuestos Similares
4-Chloro-2,6-bis(propan-2-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: This compound has similar chemical properties but differs in the substituents at the 2 and 6 positions, which can affect its reactivity and applications.
4-Chloro-2,6-diaminopyrimidine: This derivative has amino groups at the 2 and 6 positions, making it more suitable for applications in medicinal chemistry as an intermediate for drug synthesis.
2,4-Dichloro-6-methylpyrimidine:
The uniqueness of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBIAIVKOAUJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


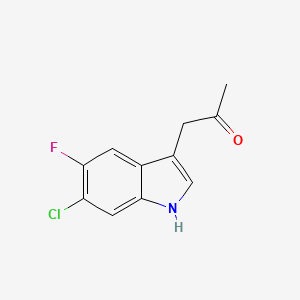
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

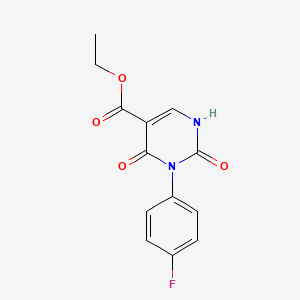
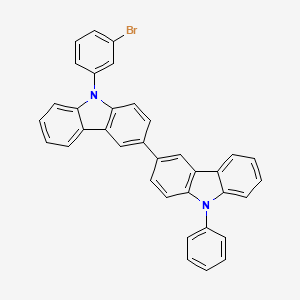
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

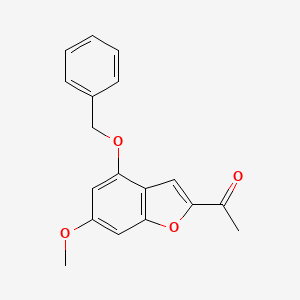
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
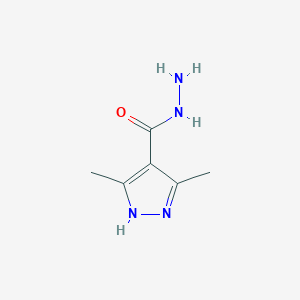
![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
